molecular formula C16H15N3O5 B3869129 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide

2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide

Cat. No. B3869129
M. Wt: 329.31 g/mol
InChI Key: YAMZDHNTKBYIHD-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide, also known as HMPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields such as medicine, biotechnology, and materials science. In medicine, 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biotechnology, 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide has been used as a ligand in the synthesis of metal complexes for catalytic reactions. In materials science, 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide has been used as a precursor in the synthesis of metal oxide nanoparticles.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the development of Alzheimer's disease. 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide has also been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide inhibits the growth of cancer cells and induces apoptosis, a process of programmed cell death. 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of various diseases such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide is its versatility in various fields such as medicine, biotechnology, and materials science. 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide is also relatively easy to synthesize and purify. However, one of the limitations of 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are numerous future directions for the study of 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide. In medicine, further studies are needed to determine the efficacy and safety of 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide in the treatment of various diseases. In biotechnology, 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide can be further explored as a ligand in the synthesis of metal complexes for catalytic reactions. In materials science, 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide can be further studied as a precursor in the synthesis of metal oxide nanoparticles with unique properties.
Conclusion:
In conclusion, 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide is a compound with immense potential in various fields such as medicine, biotechnology, and materials science. Its versatility, ease of synthesis, and potential applications make it an attractive compound for further study. However, its potential toxicity requires careful handling and disposal. Further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of 2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)-2-phenylacetohydrazide.

properties

IUPAC Name

2-hydroxy-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-24-14-8-7-11(9-13(14)19(22)23)10-17-18-16(21)15(20)12-5-3-2-4-6-12/h2-10,15,20H,1H3,(H,18,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMZDHNTKBYIHD-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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